1H-Indole-4,7-diamine chemical structure and physical properties
1H-Indole-4,7-diamine chemical structure and physical properties
Abstract
This guide provides a comprehensive technical overview of 1H-Indole-4,7-diamine, a key heterocyclic building block in modern medicinal chemistry and materials science. The indole nucleus is widely recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of two amino groups on the benzene portion of the indole core in 1H-Indole-4,7-diamine significantly enhances its utility, offering multiple points for chemical modification and introducing new possibilities for hydrogen bonding and metal coordination.[1] This document details its chemical structure, physicochemical properties, a validated synthesis protocol, key applications in drug discovery, and essential safety and handling information. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique properties of this versatile molecule.
Chemical Structure and Identification
1H-Indole-4,7-diamine is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a five-membered pyrrole ring, with amine substituents at the C4 and C7 positions.
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IUPAC Name: 1H-Indole-4,7-diamine
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CAS Number: 184485-83-4[1]
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Molecular Formula: C₈H₉N₃
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Canonical SMILES: C1=CC2=C(C=CN2)C(=C1N)N
Chemical Structure:
Physicochemical and Computed Properties
The physical and chemical properties of 1H-Indole-4,7-diamine are critical for its application in synthesis and formulation. The data presented below has been aggregated from computational models and available databases.
| Property | Value | Source |
| Molecular Weight | 147.18 g/mol | PubChem[2] |
| Exact Mass | 147.079647300 Da | PubChem[2] |
| XLogP3 | 0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Topological Polar Surface Area | 67.8 Ų | PubChem[2] |
| Heavy Atom Count | 11 | PubChem[2] |
Spectroscopic Profile
¹H NMR Spectroscopy:
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Aromatic Protons (C5-H, C6-H): Expected to appear in the δ 6.5-7.5 ppm region. The electron-donating effect of the two amino groups will likely shift these protons upfield compared to unsubstituted indole.
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Pyrrole Protons (C2-H, C3-H): Typically resonate between δ 6.5 and 7.6 ppm.
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Amine Protons (NH₂): Broad signals, typically between δ 3.5 and 5.0 ppm, whose position is highly dependent on solvent and concentration.
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Indole N-H Proton: A broad singlet, often found downfield (> δ 8.0 ppm in aprotic solvents like DMSO-d₆), which is exchangeable with D₂O.[4] Its signal can be broad or absent in protic solvents due to chemical exchange.[4]
¹³C NMR Spectroscopy:
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The carbon signals will reflect the overall electron-rich nature of the molecule. Carbons attached to nitrogen (C4, C7, C3a, C7a) will show characteristic shifts.
Infrared (IR) Spectroscopy:
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N-H Stretching: Expect strong, multiple bands in the 3200-3500 cm⁻¹ region, corresponding to the indole N-H and the two primary amine groups.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ range.
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C-N Stretching: Signals in the 1250-1350 cm⁻¹ region.
Synthesis and Purification Protocol
The synthesis of diaminoindoles often involves a multi-step process starting from the corresponding nitroindoles.[9] The following protocol is a representative method adapted from established literature procedures for the synthesis of related diaminoindoles, providing a robust pathway for obtaining 1H-Indole-4,7-diamine.[9]
Workflow Overview:
A high-level overview of the synthesis of 1H-Indole-4,7-diamine.
Detailed Step-by-Step Methodology:
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Reaction Setup:
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To a suspension of 4,7-Dinitro-1H-indole (1.0 equiv) in a suitable solvent mixture (e.g., Ethanol/THF, 1:1 v/v), add 10% Palladium on Carbon (Pd/C) catalyst (0.1 equiv by weight).
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Rationale: The dinitro-indole precursor is the logical starting point. A solvent system like EtOH/THF is chosen for its ability to dissolve the starting material and its compatibility with catalytic hydrogenation. Pd/C is a highly effective and standard catalyst for the reduction of aromatic nitro groups to amines.[9]
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Hydrogenation:
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Seal the reaction vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon or at a specified pressure) at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).
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Rationale: The purging cycles are a critical safety measure to remove oxygen, which can form explosive mixtures with hydrogen and deactivate the catalyst. Vigorous stirring ensures efficient contact between the substrate, catalyst, and hydrogen gas for a complete reaction.
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Work-up:
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Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove excess hydrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (e.g., Ethanol or Ethyl Acetate) to recover any adsorbed product.[9]
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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Rationale: Celite filtration is a standard and effective method for removing fine solid catalysts like Pd/C.[9] Concentration under reduced pressure allows for the gentle removal of solvents without degrading the product.
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Purification:
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Purify the crude residue by flash column chromatography on silica gel.
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Use a gradient elution system, starting with a non-polar solvent (e.g., Dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., Methanol). The diamine product is polar and will require a polar solvent system for elution.
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Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1H-Indole-4,7-diamine as a solid.
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Rationale: Column chromatography is the standard method for purifying organic compounds. A gradient elution is used to effectively separate the desired polar product from less polar impurities and baseline material.
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Validation:
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Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
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Applications in Research and Drug Development
The 1H-Indole-4,7-diamine scaffold is a valuable intermediate in the synthesis of complex molecules targeting various biological pathways. Its two nucleophilic amino groups allow for diverse and selective functionalization.
Role as a Kinase Inhibitor Scaffold:
The indole framework is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and inflammation research.[10][11] The diamino-substitution pattern allows for the synthesis of derivatives that can form key hydrogen bond interactions within the ATP-binding pocket of kinases. Derivatives of related aminoindoles and azaindoles have shown potent inhibitory activity against a range of kinases, including:
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Src Kinase: Involved in cell proliferation and survival.[12]
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Rho Kinase (ROCK): A target for cardiovascular diseases like hypertension.[13]
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Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle and targets for cancer therapy.[14]
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Protein Kinase CK2: Implicated in various cancers.[15]
Conceptual pathway from scaffold to therapeutic effect.
Immunotherapy and IDO1 Inhibition:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immune evasion.[16] Overexpression of IDO1 in the tumor microenvironment leads to immune suppression. Small molecules that can inhibit IDO1 are of high interest in cancer immunotherapy. The related 1H-indole-4,7-dione scaffold has been identified as a promising core for developing reversible competitive inhibitors of IDO1.[16][17] This suggests that 1H-Indole-4,7-diamine is a key precursor for synthesizing such diones, making it relevant to the development of next-generation cancer immunotherapies.[16]
Safety and Handling
Proper handling of 1H-Indole-4,7-diamine is essential in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.
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General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[18] Avoid formation of dust and aerosols.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[18][19]
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Health Hazards: May be harmful if swallowed, toxic in contact with skin, cause serious eye damage, and may cause an allergic skin reaction.[18]
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First Aid Measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[18]
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Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[18] Remove contaminated clothing.[20]
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Inhalation: Move to fresh air. If not breathing, give artificial respiration.[20]
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Ingestion: Rinse mouth and seek immediate medical assistance.[18][20]
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[18][20] Protect from direct sunlight and store under an inert atmosphere to maintain product quality.[18][20]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][19]
Conclusion
1H-Indole-4,7-diamine stands out as a highly functionalized and versatile indole derivative. Its unique structure, featuring two reactive amino groups on the benzenoid ring, provides a powerful platform for the synthesis of diverse and complex molecules. With demonstrated relevance in the development of kinase inhibitors and its potential as a precursor for immunotherapy agents, this compound is poised to remain a molecule of significant interest for researchers and scientists in the ongoing quest for novel therapeutics. Adherence to rigorous synthesis, purification, and safety protocols is paramount to successfully harnessing its potential.
References
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(2025, May 1). 4 - SAFETY DATA SHEET. [Link]
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Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2020, February 15). PubMed. [Link]
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Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2025, April 2). MDPI. [Link]
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Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2. (2008, January 15). PubMed. [Link]
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1 H-NMR spectrum of diamine 4. (n.d.). ResearchGate. [Link]
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Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (2018, January 15). PubMed. [Link]
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Docked structure and SAR of 1H-indole-4,7-dione (2) derivative. (n.d.). ResearchGate. [Link]
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1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006, March 1). PubMed. [Link]
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Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. (2005, June 14). ACS Publications. [Link]
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Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). [Link]
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Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). [Link]
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Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021, February 1). PubMed. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. [Link]
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Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006, November 2). PubMed. [Link]
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4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2009, September 1). PubMed. [Link]
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